molecular formula C20H17N3O2 B2485308 Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate CAS No. 955336-11-5

Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate

Cat. No.: B2485308
CAS No.: 955336-11-5
M. Wt: 331.375
InChI Key: BTZOBYZVSAKEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with ethyl, benzylamino, and cyano substituents, making it a versatile molecule for various applications.

Scientific Research Applications

Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the biological or chemical system in which it is involved. Quinoline derivatives have been found to have various biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure. For example, benzylamine is classified as a flammable liquid and can cause skin burns and eye damage .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, its physical and chemical properties, and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by functional group modifications to introduce the benzylamino and cyano groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzylamino and cyano groups enhances its potential for various applications compared to simpler quinoline derivatives .

Properties

IUPAC Name

ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-25-20(24)17-13-23-18-15(11-21)9-6-10-16(18)19(17)22-12-14-7-4-3-5-8-14/h3-10,13H,2,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZOBYZVSAKEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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